molecular formula C18H17F3N4O2 B459332 6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 625369-04-2

6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B459332
CAS No.: 625369-04-2
M. Wt: 378.3g/mol
InChI Key: OOPPRCZLTJZNDJ-UHFFFAOYSA-N
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Description

6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrano[2,3-c]pyrazoles, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which then undergoes further transformations to yield the final product. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process. Additionally, stringent quality control measures are implemented to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-amino-3-tert-butyl-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-amino-3-tert-butyl-4-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

What sets 6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its trifluoromethoxyphenyl group, which imparts unique chemical and biological properties. This functional group can enhance the compound’s stability, bioavailability, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2/c1-17(2,3)14-13-12(11(8-22)15(23)26-16(13)25-24-14)9-4-6-10(7-5-9)27-18(19,20)21/h4-7,12H,23H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPPRCZLTJZNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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